Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate
Description
Properties
IUPAC Name |
potassium;5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5S.K/c14-8-1-3-9(4-2-8)15-21(19,20)10-5-6-12(16)11(7-10)13(17)18;/h1-7,15-16H,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRURSNANFTPO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-])Cl.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClKNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate typically involves a multi-step process:
Formation of 4-chlorophenylsulfonamide: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia or an amine to form the sulfonamide.
Coupling with 2-hydroxybenzoic acid: The sulfonamide is then coupled with 2-hydroxybenzoic acid (salicylic acid) under basic conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Potassium Salt Formation: The final step involves neutralizing the product with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the benzoate moiety can undergo oxidation to form quinones.
Reduction: The nitro group (if present) in the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonamide groups.
- Acts as a precursor for more complex molecules in medicinal chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
- Studied for its antimicrobial properties.
Medicine:
- Potential applications in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of certain polymers and resins.
Mechanism of Action
The mechanism by which Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. Additionally, the hydroxybenzoate moiety can interact with various biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acyl-Hydrazone Derivatives (TH1–TH10)
These compounds (e.g., 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile) share a 4-chlorophenyl moiety and heterocyclic cores. Unlike the potassium benzoate derivative, they incorporate hydrazone linkages and pyrazole/tetrazole rings. In antifungal assays against Candida spp., compounds TH3–TH7 exhibited fungicidal activity (MFC = 8–32 µg/mL), while TH1, TH8–TH10 showed fungistatic effects similar to fluconazole (MIC = 16–64 µg/mL) . In contrast, the sulfamoyl group in Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate may enhance target binding (e.g., sulfa-drug-like inhibition of dihydropteroate synthase), though direct antifungal data for this compound are lacking.
Table 1: Antifungal Activity of Selected Compounds
| Compound | MIC (µg/mL) | MFC (µg/mL) | Activity Type |
|---|---|---|---|
| TH3 | 16 | 16 | Fungicidal |
| TH7 | 8 | 8 | Fungicidal |
| TH1 | 64 | >64 | Fungistatic |
| Fluconazole (Ref.) | 2–64 | >64 | Fungistatic |
Imidazole and Triazole Derivatives
- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate (): This imidazole derivative demonstrated strong sirtuin inhibition (docking score = −12.3 kcal/mol) in non-small cell lung cancer (NSCLC) cells. Its 4-chlorophenyl group enhances hydrophobic interactions with enzyme pockets, but the absence of a sulfamoyl group limits its sulfonamide-like bioactivity .
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (): This triazole derivative showed 68.09% growth inhibition in NCI-H522 lung cancer cells, attributed to its trifluoromethyl group enhancing metabolic stability.
Oxadiazole and Thiadiazole Derivatives
- LMM5 and LMM11 (): These oxadiazole-containing sulfonamides (e.g., 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide ) target fungal pathways. Their benzyl/cyclohexyl substituents enhance lipophilicity, whereas the potassium benzoate’s polar carboxylate group favors aqueous solubility .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide (): This thiadiazole-oxadiazole hybrid leverages sulfur atoms for enhanced enzyme binding.
Table 2: Structural and Functional Comparison
| Compound Class | Key Features | Biological Target | Advantages Over Potassium Benzoate Derivative |
|---|---|---|---|
| Acyl-Hydrazones | Hydrazone linker, pyrazole core | Antifungal (Candida spp.) | Broader fungicidal activity |
| Imidazole/Triazoles | Heterocyclic ring, halogenated aryl | Cancer cell enzymes (sirtuins) | Higher enzyme inhibition potency |
| Oxadiazoles | Oxadiazole core, lipophilic groups | Fungal membranes | Enhanced tissue penetration |
Sulfamoyl-Containing Analogs
- 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid (): This free acid analog (CAS 735322-07-3) shares the sulfamoyl-benzoate backbone but includes a benzyl group and chlorine at the 2-position.
Research Implications and Gaps
While this compound shares structural motifs with antimicrobial, anticancer, and antifungal agents, its specific bioactivity profile remains underexplored. Key research priorities include:
- Enzyme inhibition assays (e.g., sirtuins, dihydropteroate synthase) to compare with imidazole and sulfonamide derivatives .
- Solubility and pharmacokinetic studies to evaluate advantages over free acid analogs .
- Synthetic optimization to incorporate hybrid features (e.g., oxadiazole rings) for multifunctional activity .
Biological Activity
Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate, also known as a derivative of sulfamoylbenzoate, has garnered significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H15ClN2O4S
- Molecular Weight : 394.85 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:
- Inhibition of Cyclooxygenase (COX) : The compound exhibits potential as a COX inhibitor, which is crucial in reducing inflammation and pain by inhibiting the production of prostaglandins.
- Carbonic Anhydrase Inhibition : Similar compounds have shown affinity towards carbonic anhydrase (CA) isozymes, suggesting that this compound may also have applications in cancer treatment by inhibiting CAIX, which is overexpressed in tumors .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains, highlighting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been observed in several experimental models. It has been shown to reduce inflammatory markers and alleviate symptoms associated with inflammatory diseases. This effect is likely mediated through COX inhibition and modulation of cytokine expression.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
-
Anti-inflammatory Model :
- In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histopathological examinations revealed reduced infiltration of inflammatory cells in treated subjects.
- Cancer Research :
Data Summary Table
| Biological Activity | Mechanism | Effectiveness |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Low MIC against resistant strains |
| Anti-inflammatory | COX inhibition | Significant reduction in inflammation |
| Cancer Treatment | Inhibition of CAIX | High selectivity and affinity |
Q & A
Q. What are the optimal synthetic routes for Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate?
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the sulfamoyl group (δ 3.8–4.2 ppm for sulfonamide protons) and aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., [M+H]⁺ or [M−H]⁻ ions) to validate molecular formula (C₁₃H₁₀ClNO₅SK) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1150–1200 cm⁻¹ (S=O asymmetric stretch) .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : High aqueous solubility due to the potassium counterion (>50 mg/mL in water at 25°C). Limited solubility in organic solvents (e.g., <5 mg/mL in ethanol) .
- Stability : Stable at pH 6–8 (aqueous buffer, 4°C, 6 months). Degrades under acidic conditions (pH <3) via hydrolysis of the sulfamoyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on target binding .
- Functional Group Variations : Substitute the hydroxybenzoate moiety with methyl or ethyl esters to evaluate pharmacokinetic properties (e.g., logP, membrane permeability) .
- Assay Design : Use enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) that alter compound aggregation .
- Cell Line Specificity : Test cytotoxicity across multiple lines (e.g., HeLa, MCF-7) to identify tissue-selective effects .
- Metabolic Stability : Perform liver microsome assays to assess if inactive metabolites explain low efficacy in certain studies .
Table 2: Comparative Biological Activity Data
| Study | IC₅₀ (µM) | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Anticancer (2023) | 12.5 ± 1.2 | MCF-7 | Apoptosis via caspase-3 activation | |
| Antimicrobial (2024) | >100 | E. coli | No significant inhibition |
Q. What computational strategies predict target interactions and metabolic pathways?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding to sulfotransferases or kinases .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70), blood-brain barrier penetration (low), and CYP450 interactions .
- Metabolic Pathway Mapping : PISTACHIO and REAXYS databases predict hydroxylation at the 4-chlorophenyl ring as the primary metabolic route .
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
- Animal Models : Administer 10–50 mg/kg doses in rodent xenograft models (e.g., BALB/c mice) to assess tumor growth inhibition .
- Toxicokinetics : Monitor plasma levels (LC-MS/MS) and organ histopathology (liver, kidneys) after 28-day repeated dosing .
- Formulation : Use PEGylated nanoparticles to enhance solubility and reduce renal clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
